molecular formula C11H10ClN3O2 B13257119 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13257119
M. Wt: 251.67 g/mol
InChI Key: DLHRPQAYYFRBKM-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,16,17)

InChI Key

DLHRPQAYYFRBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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